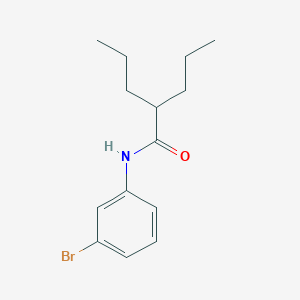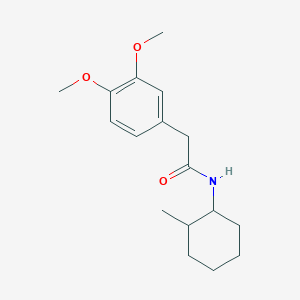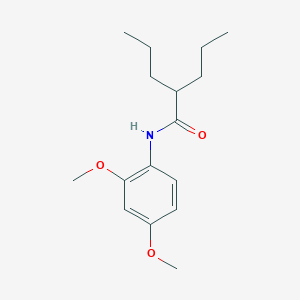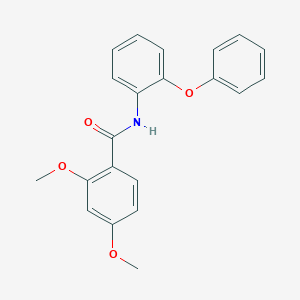![molecular formula C20H15ClN2O2 B290418 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B290418.png)
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide, also known as CBPYMB, is a small-molecule compound that has gained attention for its potential applications in scientific research. CBPYMB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide is not fully understood, but studies have suggested that it may act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide can induce apoptosis, or programmed cell death, in cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and proliferation of cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has several advantages and limitations for laboratory experiments. One advantage is that it has been shown to have anticancer properties and can inhibit the growth and proliferation of cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide is also relatively easy to synthesize, which makes it accessible for research purposes. However, one limitation is that the mechanism of action of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide is not fully understood, which makes it difficult to optimize its use in laboratory experiments. Another limitation is that 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for the study of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide. One direction is to further investigate its mechanism of action and optimize its use in laboratory experiments. Another direction is to study its potential applications in animal models and clinical trials. Additionally, 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide could be further modified to enhance its anticancer properties and reduce its potential side effects. Overall, the study of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has the potential to provide valuable insights into the development of new cancer therapies and other areas of scientific research.
Méthodes De Synthèse
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide can be synthesized through various methods, including the reaction of 4-chlorobenzoyl chloride with N-(pyridin-3-ylmethyl)aniline in the presence of a base such as triethylamine. Another method involves the reaction of 4-chlorobenzoyl chloride with N-(pyridin-3-ylmethyl)aniline in the presence of a catalyst such as copper(II) chloride. The yield of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide can vary depending on the method used and the conditions of the reaction.
Applications De Recherche Scientifique
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has anticancer properties and can inhibit the growth and proliferation of cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has also been studied for its potential applications in other areas of research, such as neuroscience and infectious diseases.
Propriétés
Formule moléculaire |
C20H15ClN2O2 |
|---|---|
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
2-(4-chlorobenzoyl)-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C20H15ClN2O2/c21-16-9-7-15(8-10-16)19(24)17-5-1-2-6-18(17)20(25)23-13-14-4-3-11-22-12-14/h1-12H,13H2,(H,23,25) |
Clé InChI |
QYQGUGHQMRWFDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B290342.png)


![2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B290347.png)
![N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B290348.png)


![4-(2,4-dichlorophenoxy)-N-[3-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B290352.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-propylpentanamide](/img/structure/B290355.png)

![2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290357.png)